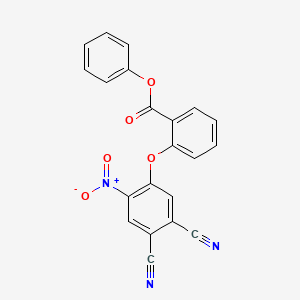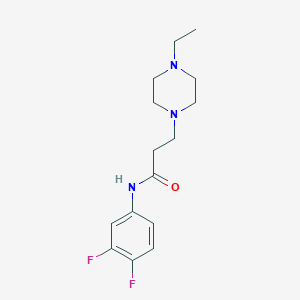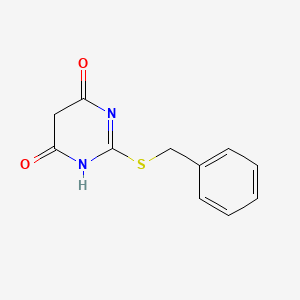![molecular formula C25H34N2O2 B10885026 1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine CAS No. 5414-41-5](/img/structure/B10885026.png)
1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4’-bipiperidine is a complex organic compound with the molecular formula C25H34N2O2 This compound is characterized by its unique structure, which includes a bipiperidine core substituted with a benzyloxy and methoxyphenyl group
Preparation Methods
The synthesis of 1’-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4’-bipiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the bipiperidine core: The bipiperidine core can be synthesized through a series of reactions involving piperidine and appropriate reagents.
Coupling of the benzyloxy and bipiperidine moieties: The final step involves coupling the benzyloxy group with the bipiperidine core using a suitable coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1’-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and drug candidates.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1’-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and methoxyphenyl groups may play a role in binding to these targets, while the bipiperidine core provides structural stability. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1’-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4’-bipiperidine can be compared with similar compounds such as:
1’-{[4-(Methoxy)-3-benzyloxyphenyl]methyl}-1,4’-bipiperidine: Similar structure but with different substitution patterns.
1’-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4’-bipiperidine analogs: Variations in the benzyloxy or methoxy groups can lead to different pharmacological or chemical properties.
The uniqueness of 1’-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4’-bipiperidine lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
CAS No. |
5414-41-5 |
|---|---|
Molecular Formula |
C25H34N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C25H34N2O2/c1-28-25-18-22(10-11-24(25)29-20-21-8-4-2-5-9-21)19-26-16-12-23(13-17-26)27-14-6-3-7-15-27/h2,4-5,8-11,18,23H,3,6-7,12-17,19-20H2,1H3 |
InChI Key |
BZQBUMOJECYNFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)

![2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10884968.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)

![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)
![3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B10884986.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-4-carboxylate](/img/structure/B10884990.png)
![1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B10885000.png)

![{4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10885005.png)
